molecular formula C18H13ClN2O4S2 B11690113 (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide

(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide

Cat. No.: B11690113
M. Wt: 420.9 g/mol
InChI Key: HBMJIILFMSCLRY-NVNXTCNLSA-N
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Description

(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a thiazolidinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 3-chlorobenzoyl chloride with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate This intermediate then undergoes cyclization with thiourea to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide stands out due to its unique combination of functional groups. The presence of both a chlorophenyl group and a thiazolidinone ring provides a distinct chemical reactivity profile, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H13ClN2O4S2

Molecular Weight

420.9 g/mol

IUPAC Name

3-chloro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H13ClN2O4S2/c1-25-14-7-10(5-6-13(14)22)8-15-17(24)21(18(26)27-15)20-16(23)11-3-2-4-12(19)9-11/h2-9,22H,1H3,(H,20,23)/b15-8-

InChI Key

HBMJIILFMSCLRY-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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